molecular formula C7H13ClO2 B601648 Chlorocarbonic acid-(1-methyl-pentyl ester) CAS No. 265659-62-9

Chlorocarbonic acid-(1-methyl-pentyl ester)

Cat. No. B601648
M. Wt: 164.63
InChI Key:
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Description

Chlorocarbonic acid-(1-methyl-pentyl ester), also known as hexan-2-yl carbonochloridate, is an organic compound with the CAS Number: 265659-62-9 . It has a molecular weight of 164.63 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Chlorocarbonic acid-(1-methyl-pentyl ester) is 1S/C7H13ClO2/c1-3-4-5-6 (2)10-7 (8)9/h6H,3-5H2,1-2H3 . The InChI key is ZLKKDYSCTUTSNA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Chlorocarbonic acid-(1-methyl-pentyl ester) is a liquid at room temperature .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

Chlorocarbonic acid-(1-methyl-pentyl ester) derivatives have been synthesized and characterized spectroscopically. For instance, steroidal chloroformate esters were prepared from respective hydroxy derivatives, involving the reaction with triphosgene–pyridine, and their characteristics were determined using spectroscopic methods (Skiera & Paryzek, 2014).

Structural Characterization and Molecular Packing

Derivatives of chlorocarbonic acid, such as mixed orthocarbonic acid esters, have been structurally characterized, with insights into their molecular packing. For instance, a study detailed the structure of a mixed orthocarbonic acid ester of benzene-1,2-diol and 4,6-O-benzyl­idene-1-O-methyl-α-d-glucopyran­oside, highlighting the conformations of oxacyclic and puckered five-membered rings at the spiro center (Betz & Klüfers, 2007).

Chemical Synthesis and Functionalization

Chlorocarbonic acid-(1-methyl-pentyl ester) derivatives have been utilized in the synthesis of various chemicals. For example, starch ethyl carbonates were synthesized using chlorocarbonic acid ethyl ester, exploring the influence of different reaction conditions on the degree of substitution and structural characteristics (Hampe & Heinze, 2016).

Chemical Resolution Techniques

In-depth reviews and studies have been conducted on the resolution techniques of chlorocarbonic acid derivatives, including 2-chloropropionic acid and ester. These techniques encompass chemical, biological enzyme, chromatogram, and extraction methods, comparing their advantages and disadvantages (Zhou Liang, 2006).

Interaction with Biological Systems

Studies have explored the interaction of chlorocarbonic acid-(1-methyl-pentyl ester) derivatives with biological systems. For instance, the synthesis and anticonvulsant activity of Menthyl γ-aminobutyrate, a derivative involving chlorocarbonic acid, were investigated, showing prolonged anticonvulsant activity (Nesterkina & Kravchenko, 2016).

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301, H311, H314, and H331 . Precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, and P501 .

properties

IUPAC Name

hexan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKDYSCTUTSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorocarbonic acid-(1-methyl-pentyl ester)

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